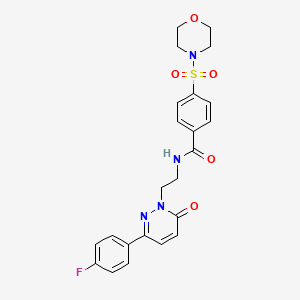
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C23H23FN4O5S and its molecular weight is 486.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms, and related research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H22FN3O3S
- Molecular Weight : 393.46 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The structure features a pyridazinone core, a fluorophenyl group, and a morpholinosulfonyl moiety, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation.
- Antifungal Properties : Similar compounds have shown antifungal activity against pathogens like Candida albicans.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Interaction : The morpholinosulfonyl group may enhance binding to target enzymes, affecting their activity.
- Electrophilic Character : The presence of the fluorine atom in the phenyl group increases electrophilicity, potentially enhancing reactivity with biological targets.
- Lipophilicity : The compound's lipophilic nature aids in membrane permeability, facilitating cellular uptake.
1. Antitumor Activity
A study conducted on various benzamide derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects on HepG2 liver cancer cells. The IC50 values for these compounds ranged from 1.30 μM to 17.25 μM when compared to standard treatments like SAHA (Suberoylanilide Hydroxamic Acid) .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| FNA | 1.30 | High |
| SAHA | 17.25 | Moderate |
2. Antifungal Activity
In vitro studies on related pyridazinone compounds revealed their effectiveness against Candida species, with MIC values comparable to established antifungal agents like ketoconazole. For instance, one derivative showed an MIC of 1.23 μg/mL against C. parapsilosis .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound 2e | 1.23 | C. parapsilosis |
| Ketoconazole | Similar | C. albicans |
3. Enzyme Inhibition Studies
Molecular docking studies have indicated that the compound interacts with key residues in enzyme active sites, potentially inhibiting their function. For example, docking scores suggest strong binding affinity to CYP51, an enzyme critical for ergosterol synthesis in fungi .
特性
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O5S/c24-19-5-1-17(2-6-19)21-9-10-22(29)28(26-21)12-11-25-23(30)18-3-7-20(8-4-18)34(31,32)27-13-15-33-16-14-27/h1-10H,11-16H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIHODKPXWIFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













